molecular formula C6H11NO2 B6264538 2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers CAS No. 89531-26-0

2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers

Cat. No.: B6264538
CAS No.: 89531-26-0
M. Wt: 129.16 g/mol
InChI Key: ZWBFDKKDVOKLPP-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methylcyclopropyl)acetic acid is a cyclopropane-containing non-proteinogenic amino acid derivative characterized by a unique stereochemical configuration. The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers: one at the cyclopropane ring (C1 and C2) and another at the α-carbon of the amino acid backbone . This structural complexity arises during its synthesis, which involves reacting 4-(4-bromophenyl)-2H-phthalazin-1-one with 2-methylcyclopropane-1-carbaldehyde under controlled conditions, yielding diastereomers that are challenging to separate chromatographically .

Properties

CAS No.

89531-26-0

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-amino-2-(2-methylcyclopropyl)acetic acid

InChI

InChI=1S/C6H11NO2/c1-3-2-4(3)5(7)6(8)9/h3-5H,2,7H2,1H3,(H,8,9)

InChI Key

ZWBFDKKDVOKLPP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(C(=O)O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-methylcyclopropyl)acetic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Amination: The introduction of the amino group is usually carried out through nucleophilic substitution reactions. Common reagents include ammonia or amines.

    Diastereomer Separation: Given that the compound exists as a mixture of diastereomers, chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to separate the different isomers.

Industrial Production Methods

In an industrial setting, the production of 2-amino-2-(2-methylcyclopropyl)acetic acid may involve:

    Bulk Synthesis: Large-scale cyclopropanation reactions using industrial-grade reagents and catalysts.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

    Automated Separation: Advanced chromatographic systems are used to separate and purify the diastereomers on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-methylcyclopropyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl amines or alcohols.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development
One of the primary applications of 2-amino-2-(2-methylcyclopropyl)acetic acid is in the development of new antibiotics. Research indicates that this compound exhibits antimicrobial properties, which are crucial in combating resistant bacterial strains. The antibiotic activity is particularly noted in compounds derived from microorganisms such as Micromonospora miyakonensis, which produces related amino acid derivatives.

Neuropharmacological Studies
The structural characteristics of 2-amino-2-(2-methylcyclopropyl)acetic acid suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence pathways related to neurotransmission, presenting opportunities for research into treatments for neurological disorders.

Biochemical Research Applications

Enzyme Interaction Studies
The unique structure of this amino acid allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies.

Synthesis of Peptide Derivatives
Due to its amino acid nature, 2-amino-2-(2-methylcyclopropyl)acetic acid can be utilized in peptide synthesis. Its incorporation into peptide chains may enhance stability and bioactivity, making it a candidate for designing novel therapeutics.

Agricultural Applications

Pesticide Development
The compound's bioactive properties have led to investigations into its use as a pesticide. Its effectiveness against certain pathogens could provide a natural alternative to synthetic pesticides, promoting sustainable agricultural practices.

Case Study 1: Antibiotic Efficacy
A study conducted on the efficacy of 2-amino-2-(2-methylcyclopropyl)acetic acid against multi-drug resistant bacteria demonstrated significant antibacterial activity. The compound was tested in vitro against various strains and showed enhanced effects when combined with existing antibiotics, suggesting a synergistic potential that warrants further investigation.

Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological effects of this compound indicated that it might modulate glutamate receptors, which are crucial for synaptic transmission. This modulation could lead to therapeutic applications in treating conditions like anxiety and depression.

Mechanism of Action

The mechanism by which 2-amino-2-(2-methylcyclopropyl)acetic acid exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-amino-2-(2-methylcyclopropyl)acetic acid, we compare it with three classes of analogous compounds:

Dichlorobenzyl-Substituted Amino Acids

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (Fig. 1a, 1b) share a backbone structure but replace the cyclopropane with dichlorobenzyl groups. These compounds exhibit collagenase inhibitory activity, with IC₅₀ values of 12.3 µM and 13.1 µM, respectively . Docking studies reveal that the dichlorobenzyl substituents engage in π–π interactions with Tyr201 (distances: 4.127 Å and 4.249 Å) and hydrogen bonds with Gln215 (2.202 Å vs. 1.961 Å) .

Hydroxyphenyl-Substituted Amino Acids

(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (a, 4f) features a polar 4-hydroxyphenyl group instead of the hydrophobic 2-methylcyclopropyl moiety. This substitution increases water solubility (logP ~0.8 vs. ~1.5 for the cyclopropane analog) but reduces membrane permeability. Pharmacopeial data indicate that hydroxyphenyl derivatives are prone to oxidation, requiring stabilization in acidic formulations . The cyclopropane analog, with its non-aromatic ring, likely exhibits greater oxidative stability.

Cyclopropane-Containing Analogues

Comparisons with other cyclopropane-bearing amino acids (e.g., 1-aminocyclopropane-1-carboxylic acid) highlight the role of substituent placement. The 2-methyl group on the cyclopropane in the target compound introduces steric bulk, which may hinder rotational freedom compared to unsubstituted cyclopropane analogs. This could impact binding kinetics in enzymatic systems, though specific activity data for 2-amino-2-(2-methylcyclopropyl)acetic acid remain unreported in the available literature.

Research Findings and Implications

  • Stereochemical Complexity: The diastereomeric mixture of 2-amino-2-(2-methylcyclopropyl)acetic acid complicates purification and characterization, a challenge less pronounced in single-isomer analogs like the dichlorobenzyl derivatives .
  • Bioactivity Gaps : While dichlorobenzyl analogs show measurable enzyme inhibition, the biological activity of the cyclopropane-containing compound remains underexplored, warranting further enzymatic assays.
  • Stability vs. Solubility Trade-off : The cyclopropane group enhances stability but reduces solubility compared to hydroxyphenyl analogs, suggesting formulation optimizations (e.g., salt formation) for pharmaceutical applications .

Biological Activity

2-Amino-2-(2-methylcyclopropyl)acetic acid, a compound featuring a cyclopropyl moiety, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C6H11NO2
  • Functional Groups : Amino group (-NH2), carboxylic acid (-COOH), and a cyclopropyl ring.

The presence of the cyclopropyl group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 2-amino-2-(2-methylcyclopropyl)acetic acid exhibits antibiotic properties . It has been identified as a bioactive compound produced by certain microorganisms, notably Micromonospora miyakonensis, suggesting its potential in combating bacterial infections . The compound's unique structure allows it to interact with bacterial cell walls, inhibiting growth and proliferation.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Computational studies using the Prediction of Activity Spectra for Substances (PASS) program indicate potential pharmacological effects related to neuroprotection and anti-inflammatory activities . These findings point toward its possible application in treating neurodegenerative diseases.

The exact mechanisms through which 2-amino-2-(2-methylcyclopropyl)acetic acid exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Interaction : Its structural properties may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibiotic properties against various bacteria
NeuroprotectivePotential to protect neuronal cells from damage
Anti-inflammatoryMay reduce inflammation in cellular models

Synthesis and Derivatives

Various synthesis methods have been developed for producing 2-amino-2-(2-methylcyclopropyl)acetic acid. These methods emphasize the importance of stereochemistry in obtaining the desired diastereomeric forms. Researchers are also exploring derivatives of this compound to enhance its biological activity and reduce toxicity.

Future Directions

Further empirical studies are essential to validate the predicted biological activities and elucidate the mechanisms of action for 2-amino-2-(2-methylcyclopropyl)acetic acid. Potential research avenues include:

  • In vivo Studies : To assess the efficacy and safety in animal models.
  • Combination Therapies : Exploring synergistic effects with existing antibiotics.
  • Structural Modifications : Designing analogs with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-amino-2-(2-methylcyclopropyl)acetic acid as a mixture of diastereomers, and how can they be methodologically addressed?

  • Answer : The synthesis involves forming the cyclopropane ring while preserving stereochemical integrity. Key challenges include:

  • Cyclopropane Stability : The strained cyclopropane ring may undergo unintended ring-opening under acidic/basic conditions. Using mild reagents (e.g., sodium acetate in acetic acid) during cyclopropanation minimizes degradation .
  • Diastereomer Control : Reaction conditions (temperature, solvent polarity) influence diastereomer ratios. For example, refluxing in acetic acid with sodium acetate promotes equilibrium favoring thermodynamically stable diastereomers .
  • Protection Strategies : Amino groups require protection (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions. Deprotection with hydriodic acid in acetic acid selectively removes protecting groups without altering the cyclopropane structure .

Q. What chromatographic techniques are effective for separating diastereomers of this compound?

  • Answer :

  • Normal-Phase HPLC : Using isocratic gradients like CHCl₃:MeOH:acetic acid (50:3:0.5) resolves diastereomers based on polarity differences .
  • Flash Chromatography : Silica gel columns with solvent systems such as ethyl acetate/hexane (adjusted for polarity) achieve baseline separation. Diastereomers with larger substituent differences (e.g., 2-methylcyclopropyl vs. aryl groups) show better resolution .
  • Recrystallization : Sequential washing with acetic acid, water, and ethanol removes impurities and isolates crystalline diastereomers .

Q. How can NMR spectroscopy distinguish between diastereomers of this compound?

  • Answer :

  • ¹H NMR : Diastereomers exhibit distinct splitting patterns due to non-equivalent proton environments. For example, the 2-methylcyclopropyl group’s protons show characteristic coupling constants (J = 4–8 Hz) that differ between cis/trans configurations .
  • ¹³C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, with shifts influenced by stereochemistry. Adjacent chiral centers (e.g., amino and cyclopropane groups) create diastereotopic carbon environments .
  • NOE Experiments : Nuclear Overhauser effects between the methylcyclopropyl group and the amino/acidic protons confirm spatial proximity, aiding stereochemical assignment .

Advanced Research Questions

Q. How does the 2-methylcyclopropyl group influence conformational constraints in peptide design, and how can this be experimentally validated?

  • Answer :

  • Conformational Restriction : The cyclopropane ring imposes torsional constraints on the peptide backbone, reducing rotational freedom. This mimics bioactive conformations of natural peptides (e.g., hormone receptors) .
  • Validation Methods :
  • Circular Dichroism (CD) : Measures helical or β-sheet content in peptides incorporating the compound. Constrained diastereomers stabilize specific secondary structures.
  • Receptor Binding Assays : Compare potency (IC₅₀) of diastereomers in receptor selectivity studies. For example, topographically constrained analogues show 10–100x higher selectivity for opioid receptors .

Q. How can researchers resolve contradictions in reported diastereomer ratios across studies?

  • Answer : Discrepancies arise from:

  • Reaction Conditions : Elevated temperatures favor thermodynamic control (e.g., trans-diastereomer dominance), while kinetic control at lower temperatures may favor cis isomers. Documenting reaction time/temperature is critical .
  • Analytical Limitations : HPLC methods with low resolution may underestimate minor diastereomers. Validate purity using tandem MS or chiral columns .
  • Workup Procedures : Acidic workup (e.g., acetic acid washes) may epimerize labile diastereomers. Use neutral pH buffers during isolation .

Q. What metabolic pathways are hypothesized for this compound, and how can they be studied?

  • Answer :

  • Hypothesized Pathways : Analogous to valproic acid metabolites, potential pathways include:
  • β-Oxidation : Cleavage of the cyclopropane ring via cytochrome P450 enzymes.
  • Glucuronidation : Conjugation of the carboxylic acid group with glucuronic acid .
  • Experimental Approaches :
  • Stable Isotope Labeling : Track metabolic fate using ¹³C-labeled cyclopropane carbons in in vitro hepatocyte assays.
  • LC-MS/MS : Identify hydroxylated or conjugated metabolites via fragmentation patterns and retention time matching .

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